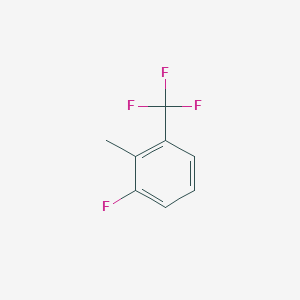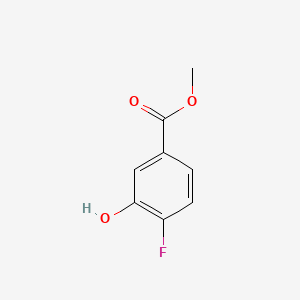
2,4,6-三溴-3-硝基苯胺
描述
2,4,6-Tribromo-3-nitroaniline is a brominated derivative of aniline with the molecular formula C6H3Br3N2O2 and a molecular weight of 374.81 g/mol . This compound is characterized by the presence of three bromine atoms and one nitro group attached to the benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
科学研究应用
2,4,6-Tribromo-3-nitroaniline is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of dyes, agrochemicals, and fire-extinguishing agents
作用机制
Target of Action
2,4,6-Tribromo-3-nitroaniline is a brominating agent . It can produce hydrogen peroxide , which is a reactive oxygen species that plays a crucial role in various biological processes, including cell signaling, inflammation, and immune response.
Mode of Action
The compound is prepared by the reaction of hydrochloric acid with 2,4,6-tribromoaniline . The bromination of 2,4,6-tribromo-3-nitroaniline produces 4 equivalents of hydrogen peroxide . This suggests that the compound may interact with its targets through a bromination mechanism, leading to the production of hydrogen peroxide.
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemical species could influence the action, efficacy, and stability of 2,4,6-Tribromo-3-nitroaniline. For instance, the reaction of 2,4,6-tribromoaniline with hydrochloric acid to produce 2,4,6-Tribromo-3-nitroaniline suggests that acidic conditions may facilitate its action .
生化分析
Biochemical Properties
2,4,6-Tribromo-3-nitroaniline plays a significant role in biochemical reactions, primarily as a brominating agent that can produce hydrogen peroxide . This compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver . The nature of these interactions often involves the modification of enzyme active sites, leading to altered enzyme activity and subsequent changes in metabolic pathways.
Cellular Effects
The effects of 2,4,6-Tribromo-3-nitroaniline on cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce oxidative stress in cells by generating reactive oxygen species, which can lead to cellular damage and apoptosis . Additionally, 2,4,6-Tribromo-3-nitroaniline has been found to interfere with the normal functioning of mitochondria, further impacting cellular energy metabolism and viability.
Molecular Mechanism
At the molecular level, 2,4,6-Tribromo-3-nitroaniline exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and proteins, altering their structure and function. This compound can inhibit enzyme activity by binding to the active sites or by inducing conformational changes that reduce enzyme efficiency . Furthermore, 2,4,6-Tribromo-3-nitroaniline can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in oxidative stress response and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,6-Tribromo-3-nitroaniline can change over time. The stability of this compound is influenced by environmental factors such as temperature and pH. Over time, 2,4,6-Tribromo-3-nitroaniline can degrade, leading to a reduction in its efficacy and potential changes in its biochemical activity . Long-term studies have shown that prolonged exposure to this compound can result in cumulative cellular damage, highlighting the importance of controlled experimental conditions.
Dosage Effects in Animal Models
The effects of 2,4,6-Tribromo-3-nitroaniline vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant toxic effects . Threshold effects have been observed, where a certain concentration of 2,4,6-Tribromo-3-nitroaniline is required to elicit a measurable biological response. At high doses, this compound can cause severe oxidative stress, liver damage, and even mortality in animal models .
Metabolic Pathways
2,4,6-Tribromo-3-nitroaniline is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics . The presence of 2,4,6-Tribromo-3-nitroaniline can alter metabolic flux and lead to changes in the levels of various metabolites, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2,4,6-Tribromo-3-nitroaniline is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in certain cellular compartments, influencing its biochemical activity. The distribution of 2,4,6-Tribromo-3-nitroaniline can also be affected by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of 2,4,6-Tribromo-3-nitroaniline is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may accumulate in the mitochondria, where it can exert its effects on cellular energy metabolism and induce oxidative stress. The precise localization of 2,4,6-Tribromo-3-nitroaniline within cells can significantly influence its biochemical and cellular effects.
准备方法
Synthetic Routes and Reaction Conditions
2,4,6-Tribromo-3-nitroaniline can be synthesized through the bromination of 3-nitroaniline. The process involves the reaction of 3-nitroaniline with bromine in an acidic medium. The bromine atoms are introduced at the ortho and para positions relative to the amino group, resulting in the formation of 2,4,6-tribromo-3-nitroaniline .
Industrial Production Methods
In industrial settings, the preparation of 2,4,6-tribromo-3-nitroaniline typically involves the use of bromine and aniline derivatives in a controlled environment. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
2,4,6-Tribromo-3-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine atoms.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Diazotization: The amino group can be diazotized and subsequently replaced with other functional groups.
Common Reagents and Conditions
Bromination: Bromine in an acidic medium.
Reduction: Reducing agents such as tin(II) chloride or iron in hydrochloric acid.
Diazotization: Sodium nitrite in the presence of hydrochloric acid.
Major Products Formed
Substitution: Formation of various substituted anilines.
Reduction: Formation of 2,4,6-tribromo-3-aminoaniline.
Diazotization: Formation of diazonium salts and subsequent products.
相似化合物的比较
Similar Compounds
2,4,6-Tribromoaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,4,6-Tribromo-3-methylaniline: Contains a methyl group instead of a nitro group, altering its chemical properties and reactivity.
2,4,6-Tribromo-3-chloroaniline: Contains a chlorine atom instead of a nitro group, affecting its reactivity and applications.
Uniqueness
2,4,6-Tribromo-3-nitroaniline is unique due to the presence of both bromine atoms and a nitro group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in research and industrial applications where specific reactivity patterns are required .
属性
IUPAC Name |
2,4,6-tribromo-3-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3N2O2/c7-2-1-3(8)6(11(12)13)4(9)5(2)10/h1H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKZWLNXOMHHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)[N+](=O)[O-])Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478333 | |
| Record name | 2,4,6-Tribromo-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62406-72-8 | |
| Record name | 2,4,6-Tribromo-3-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B1314809.png)



![(Z)-but-2-enedioic acid;N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B1314814.png)

![2,4-Dichloropyrido[3,2-D]pyrimidine](/img/structure/B1314816.png)


![N-(1-(2,2-Difluoro-2-(4-(trifluoromethyl)phenyl)ethyl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1314827.png)


